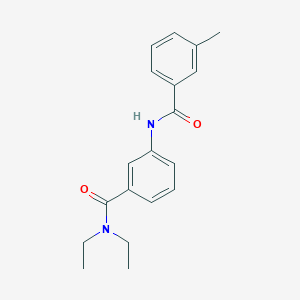![molecular formula C13H17BrN2O2 B240879 2-[4-(2-Bromobenzoyl)-1-piperazinyl]ethanol](/img/structure/B240879.png)
2-[4-(2-Bromobenzoyl)-1-piperazinyl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(2-Bromobenzoyl)-1-piperazinyl]ethanol, commonly known as BBPE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. BBPE is a derivative of piperazine and has a unique chemical structure that makes it a promising candidate for medicinal chemistry research.
Applications De Recherche Scientifique
BBPE has been extensively studied for its potential applications in drug discovery and development. It has been shown to have a wide range of pharmacological activities, including antipsychotic, antidepressant, and anxiolytic effects. BBPE has also been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Mécanisme D'action
The exact mechanism of action of BBPE is not fully understood. However, it is believed to modulate the activity of several neurotransmitters, including dopamine, serotonin, and norepinephrine. BBPE has also been shown to have an affinity for several receptors, including the 5-HT1A receptor and the D2 receptor.
Biochemical and Physiological Effects:
BBPE has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which may contribute to its antidepressant and anxiolytic effects. BBPE has also been shown to improve cognitive function and memory in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BBPE is its unique chemical structure, which makes it a promising candidate for medicinal chemistry research. BBPE has also been shown to have a high affinity for several receptors, which may make it a useful tool for studying the activity of these receptors. However, one limitation of BBPE is its limited solubility in aqueous solutions, which may make it difficult to use in some experiments.
Orientations Futures
There are several future directions for BBPE research. One area of interest is the development of BBPE derivatives with improved pharmacological properties. Another area of interest is the study of BBPE's potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, BBPE may be useful in the development of new drugs for the treatment of depression and anxiety disorders.
Méthodes De Synthèse
BBPE can be synthesized through a multistep process that involves the reaction of 2-bromo-1-(4-piperazinyl)ethanone with 4-(2-hydroxyethyl)benzoic acid. The reaction is carried out in the presence of a base and a solvent, such as DMF or DMSO, at elevated temperatures. The resulting product is then purified through column chromatography to obtain pure BBPE.
Propriétés
Formule moléculaire |
C13H17BrN2O2 |
|---|---|
Poids moléculaire |
313.19 g/mol |
Nom IUPAC |
(2-bromophenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C13H17BrN2O2/c14-12-4-2-1-3-11(12)13(18)16-7-5-15(6-8-16)9-10-17/h1-4,17H,5-10H2 |
Clé InChI |
MKDKBHPMMKXPFK-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCO)C(=O)C2=CC=CC=C2Br |
SMILES canonique |
C1CN(CCN1CCO)C(=O)C2=CC=CC=C2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-N-{3-[(ethylamino)carbonyl]phenyl}benzamide](/img/structure/B240798.png)
![3-chloro-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B240799.png)
![2,4-dichloro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240801.png)
![N-[4-(acetylamino)phenyl]-2-isobutoxybenzamide](/img/structure/B240803.png)
![4-{4-[(Allylamino)sulfonyl]anilino}-4-oxobutanoic acid](/img/structure/B240804.png)
![4-[(4-Benzyl-1-piperazinyl)carbonyl]phenyl isopropyl ether](/img/structure/B240808.png)
![N-cyclohexyl-N'-[4-(4-morpholinylcarbonyl)phenyl]urea](/img/structure/B240814.png)


![3-methyl-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B240817.png)

![4-[(cyclohexylcarbonyl)amino]-N-methylbenzamide](/img/structure/B240821.png)

![2-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B240829.png)